molecular formula C12H15BrO B1282510 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one CAS No. 30095-48-8

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one

Cat. No. B1282510
CAS RN: 30095-48-8
M. Wt: 255.15 g/mol
InChI Key: JQUBVKCMLJPLLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic ketones can be inferred from the papers provided. For instance, a palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone and aryl bromides leads to multiple arylation products . Although the exact compound is not synthesized in the papers, the methodologies described could potentially be adapted for its synthesis. The Schiff base compound synthesis involving bromosalicylaldehyde and the synthesis of brominated antipyrine derivatives also provide insights into the synthetic strategies that could be employed for brominated aromatic compounds.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and is often elucidated using techniques such as X-ray crystallography , . The Schiff base compound mentioned in paper has been characterized by X-ray single-crystal diffraction, providing detailed information about its geometry. Similarly, the antipyrine derivatives in paper have been characterized by X-ray structure characterization. These studies highlight the importance of structural analysis in understanding the properties of brominated compounds.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is diverse. The palladium-catalyzed reaction described in paper involves C-C and C-H bond cleavages, indicating that brominated compounds can participate in complex transformations. The study of the molecular ion of 3-phenyl-1-bromopropane and the synthesis of 1-bromo-3-buten-2-one further demonstrate the reactivity of brominated compounds in elimination and addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol compound provide information on their stability and decomposition patterns. The vibrational assignments and HOMO-LUMO analysis of a brominated pyrazole derivative offer insights into the electronic properties and potential applications in nonlinear optics. The biological evaluation of a brominated naphthalene derivative suggests potential antimicrobial activities, indicating that such compounds could have pharmaceutical relevance.

Scientific Research Applications

Synthesis and Characterization

The chemical 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one can be synthesized and characterized for various applications. For instance, Sherekar, Kakade, and Padole (2021) demonstrated its preparation through refluxing processes and characterized it using physical and spectral data. They also highlighted its excellent antimicrobial activities, suggesting potential applications in microbial inhibition or control (Sherekar, Kakade, & Padole, 2021).

Crystal Structure Analysis

The crystal structure and behavior of compounds related to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one have been analyzed. González-Montiel et al. (2015) explored the crystal structures of related compounds, providing insights into their crystal packing and interactions, crucial for understanding their chemical properties (González-Montiel et al., 2015).

Reactivity and Chemical Behavior

Investigating the reactivity and chemical behavior of compounds similar to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is vital for potential applications. Erdogan and Erdoğan (2019) conducted a computational study on reactions between imidazole and 2-bromo-1-arylethanones, using Density Functional Theory calculations. Their findings provide valuable information on the chemical species involved and their reactivity, which can be applied to understand the behavior of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one in similar reactions (Erdogan & Erdoğan, 2019).

Mesomorphic Properties

The mesomorphic properties of bromo and cyano substituted diarylethanes, which are structurally related to 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one, have been studied by Tinh, Zann, and Dubois (1979). They focused on the influence of bromo groups on the mesomorphic range and the clearing point, important for applications in materials science (Tinh, Zann, & Dubois, 1979).

properties

IUPAC Name

2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBVKCMLJPLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545967
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one

CAS RN

30095-48-8
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (1.25 ml; 25 mmol) is added dropwise to a solution of 4′-isobutylacetophenone (3.52 g; 20 mmol) in 60 ml of ethanol cooled down to approximately 5° C. After stirring the reaction mixture for 30 minutes at this temperature, stirring is continued for one hour at ambient temperature. The reaction medium, to which small portions of toluene are added, is concentrated to dryness. After purification on a silica column (eluent: ethyl-heptane acetate: 5-95), a colourless oil is obtained with a yield of 57%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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